Pimefylline nicotinate is a chemical compound recognized for its vasodilatory and muscle relaxant properties. This compound is a derivative of xanthine and is primarily employed in the treatment of chronic obliterating peripheral arteriopathy, a condition characterized by reduced blood flow due to narrowed arteries. Pimefylline nicotinate enhances blood circulation and alleviates muscle spasms, making it valuable in various medical treatments.
Pimefylline nicotinate is synthesized from theophylline and nicotinic acid. It belongs to the class of xanthine derivatives, which are known for their pharmacological effects, particularly in cardiovascular health. The compound is classified under vasodilators, which are substances that dilate blood vessels, improving blood flow.
The synthesis of Pimefylline nicotinate involves several key steps:
The industrial production of this compound typically employs optimized reaction conditions to maximize yield and purity. This includes preparing reactants in their pure forms and conducting the reaction under controlled temperature and pH conditions to ensure consistency and efficiency.
Pimefylline nicotinate has a complex molecular structure that can be represented as follows:
The compound features a xanthine backbone, with specific functional groups that contribute to its biological activity. Detailed structural analysis often involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for confirmation of its molecular identity.
Pimefylline nicotinate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with specific therapeutic effects .
Pimefylline nicotinate exerts its therapeutic effects through several mechanisms:
These properties are essential for understanding how Pimefylline nicotinate behaves in biological systems and its potential interactions with other compounds .
Pimefylline nicotinate has diverse applications across several fields:
Pimefylline nicotinate (CAS 10058-07-8) is a molecular complex comprising the xanthine derivative pimefylline and nicotinic acid (vitamin B3) in a 1:1 stoichiometric ratio. Its molecular formula is C₂₁H₂₃N₇O₄, with a molecular weight of 437.46 g/mol [1] [9]. The structure features a purine-xanthine core (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) linked via a 2-((pyridin-3-ylmethyl)amino)ethyl chain to a nicotinate moiety. Key physicochemical properties include:
DOWFKBHYDXGGML-UHFFFAOYSA-N
and SMILES CN1C(N(c2c(C1=O)n(CCNCc3cnccc3)cn2)C)=O.OC(c4cnccc4)=O
[1]. Table 1: Molecular Descriptors of Pimefylline Nicotinate
Property | Value |
---|---|
CAS Registry Number | 10058-07-8 (nicotinate) |
Exact Mass | 437.18 g/mol |
Molecular Weight | 437.46 g/mol |
InChI Key | DOWFKBHYDXGGML-UHFFFAOYSA-N |
HS Tariff Code | 2934.99.9001 |
Shelf Life | >2 years (at –20°C) |
Pimefylline nicotinate belongs to a class of hybrid vasodilators combining xanthine alkaloids with nicotinic acid. Unlike simpler xanthines (e.g., pentoxifylline), pimefylline incorporates a pyridinylmethylaminoethyl side chain at the 7-position of the purine ring, enhancing its lipophilicity (logP ≈ 1.15 vs. pentoxifylline’s 0.29) [1] [9]. This structural modification facilitates receptor interactions beyond typical non-selective phosphodiesterase inhibition. Notably:
Table 2: Structural Comparison of Xanthine Derivatives
Compound | Xanthine Core | Side Chain at Position 7 | Nicotinate Linkage |
---|---|---|---|
Pimefylline Nicotinate | 1,3-Dimethylxanthine | 2-((Pyridin-3-ylmethyl)amino)ethyl | Esterified |
Pentoxifylline | 1,5-Dimethylxanthine | 5-Oxohexyl | Absent |
Xanthinol Nicotinate | 7-(2-Hydroxyethyl) | None | Salt complex |
The synthesis of pimefylline nicotinate involves two critical steps:1. Alkylation of Theophylline:- 7-(2-Chloroethyl)theophylline reacts with 3-(aminomethyl)pyridine under basic conditions (e.g., K₂CO₃/DMF) to form pimefylline free base via nucleophilic substitution. The reaction proceeds at 60–80°C for 8–12 hours, yielding >85% intermediate [1] [9].2. Esterification with Nicotinic Acid:- Pimefylline and nicotinic acid undergo acid-catalyzed esterification using concentrated H₂SO₄ or p-toluenesulfonic acid. Conditions require anhydrous solvents (toluene or xylene) and azeotropic water removal to drive equilibrium toward ester formation [1].
Purification challenges include:
Industrial synthesis emphasizes cost efficiency and reproducibility, with custom manufacturing requiring 2–4 months for ≥1-g batches [1]. Critical process parameters include:
Table 3: Industrial Production Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Batch Size | 1–100 g | 1–5 kg |
Reaction Time | 12–24 hours | 2–3 hours (continuous flow) |
Yield | 80–85% | 92–95% |
Purity Specification | >95% | >98% (HPLC) |
Lead Time | 4–6 weeks | 2–4 months |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7